2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde is reacted with trifluoroacetic acid to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine
- 2,2,2-Trifluoro-1-methoxyethanol
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Uniqueness
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
ZSHQRYCANCSQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(F)(F)F)N |
Origin of Product |
United States |
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